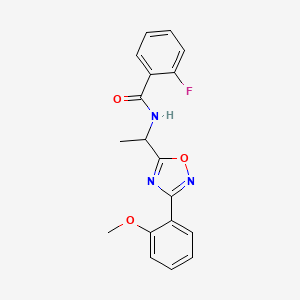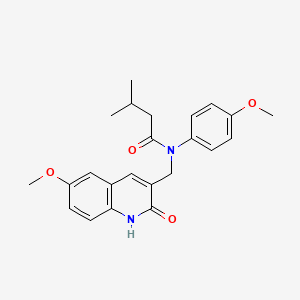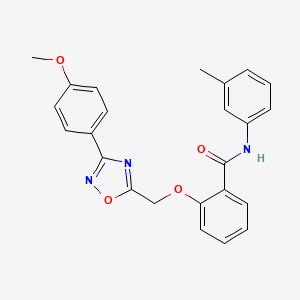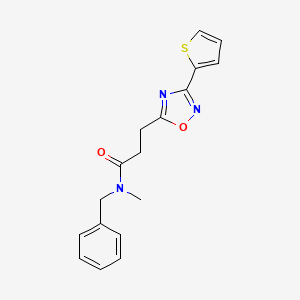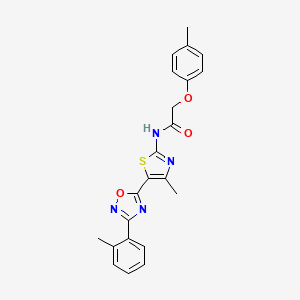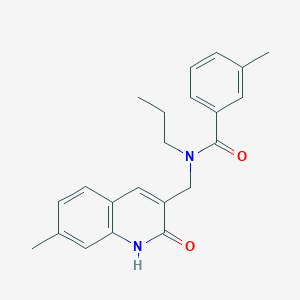
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as GM-604, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is not fully understood. However, studies have shown that it can modulate a variety of cellular pathways and signaling molecules. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a variety of biochemical and physiological effects. In animal models, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to improve cognitive function, reduce inflammation, and inhibit cancer cell growth. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate the expression of various genes and proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its relatively low toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a high therapeutic index, meaning that it can be used at higher doses without causing significant side effects. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is to further elucidate its mechanism of action and identify specific cellular pathways that are modulated by this compound. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Finally, researchers can investigate the development of more effective delivery methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide to improve its bioavailability and solubility.
Conclusion
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its potential in the treatment of neurodegenerative disorders, cancer, and inflammatory diseases makes it a promising area of research.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multi-step reaction process that begins with the condensation of 2-hydroxy-7-methylquinoline and 3-methylbenzoyl chloride to form 3-methyl-N-(2-quinolinylmethyl)benzamide. This intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. The overall yield of this synthesis is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Another area of research has been in the treatment of cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-10-24(22(26)18-7-5-6-15(2)11-18)14-19-13-17-9-8-16(3)12-20(17)23-21(19)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPPWTGISHTPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


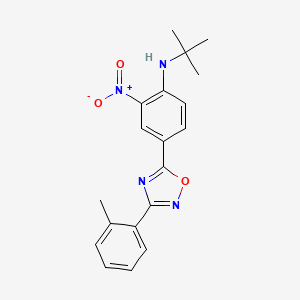
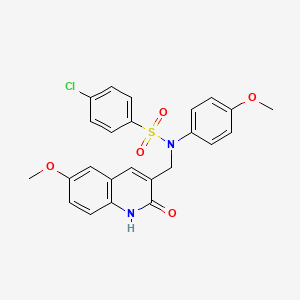
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)

